

An In-depth Technical Guide to Biotin-PEG4-acid: Properties, Solubility, and Applications

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Compound of Interest		
Compound Name:	Biotin-PEG4-acid	
Cat. No.:	B1667292	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Biotin-PEG4-acid**, a versatile heterobifunctional linker widely utilized in biomedical research and drug development. This document details its physicochemical properties, solubility characteristics, and provides standardized experimental protocols for its application in bioconjugation.

Core Properties of Biotin-PEG4-acid

Biotin-PEG4-acid is a biotinylation reagent that incorporates a hydrophilic tetraethylene glycol (PEG) spacer arm. This spacer enhances water solubility and minimizes steric hindrance, facilitating efficient binding of the biotin moiety to avidin or streptavidin.[1][2] The terminal carboxylic acid group allows for its conjugation to primary amines on proteins, peptides, and other biomolecules through the formation of a stable amide bond.[1]

Property	Value	References
CAS Number	721431-18-1	[1][3][4][5][6][7][8]
Molecular Formula	C21H37N3O8S	[1][3][4][5][7][8]
Molecular Weight	491.60 g/mol	[1][3][4][5][6][7][9]
Appearance	White to beige solid/powder	[1][6]
Purity	≥95%	[5][7]



Solubility and Storage

The hydrophilic PEG spacer significantly enhances the aqueous solubility of **Biotin-PEG4-acid**, a crucial feature for its use in biological systems.[1][2][3]

Solvent	Solubility	References
Water	Soluble	[4]
Dimethyl Sulfoxide (DMSO)	Soluble	[4][6]
Dimethylformamide (DMF)	Soluble	[4][6]
Dichloromethane (DCM)	Soluble	[6]
Acetonitrile	Soluble	[6]

Storage Conditions: For long-term stability, **Biotin-PEG4-acid** should be stored at -20°C in a dry and dark environment.[3][4][5] For short-term storage (days to weeks), refrigeration at 0-4°C is acceptable.[3] It is shipped under ambient temperature as a non-hazardous chemical.[3] [4]

Experimental Protocols General Dissolution Protocol

Due to its solubility in multiple common laboratory solvents, preparing a stock solution of **Biotin-PEG4-acid** is straightforward.

Materials:

- Biotin-PEG4-acid powder
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Vortex mixer

Procedure:



- Bring the vial of Biotin-PEG4-acid to room temperature before opening to prevent moisture condensation.
- Add the desired volume of anhydrous DMSO or DMF to the vial to achieve the target concentration (e.g., 10 mg/mL).
- Vortex the solution until the Biotin-PEG4-acid is completely dissolved.
- Store the stock solution at -20°C. For applications sensitive to DMSO or DMF, further dilution into an appropriate aqueous buffer can be performed immediately before use.

Protein Conjugation via EDC/NHS Chemistry

This protocol describes the conjugation of **Biotin-PEG4-acid** to a primary amine-containing protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method first activates the carboxylic acid on the **Biotin-PEG4-acid** to form a more reactive NHS ester, which then efficiently reacts with primary amines on the target protein.

Materials:

- Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.4)
- Biotin-PEG4-acid stock solution (in DMSO or DMF)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column or dialysis cassette for purification

Procedure:



Step 1: Activation of Biotin-PEG4-acid

- Dissolve Biotin-PEG4-acid in the Activation Buffer.
- Add a 1.5-fold molar excess of both EDC and NHS to the Biotin-PEG4-acid solution.
- Incubate the mixture for 15-30 minutes at room temperature to generate the NHS-activated biotin reagent.

Step 2: Conjugation to the Protein

- Immediately add the activated Biotin-PEG4-acid solution to the protein solution. A 10- to 20fold molar excess of the biotin reagent to the protein is a common starting point, though the optimal ratio should be determined empirically.
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 3: Quenching the Reaction

- Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-activated biotin.
- Incubate for 15-30 minutes at room temperature.

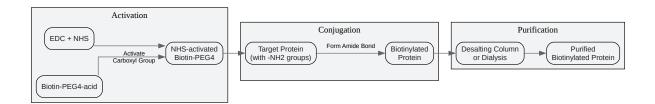
Step 4: Purification

Remove excess, unreacted biotin and byproducts by passing the reaction mixture through a
desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

Visualizing Workflows and Applications Biotinylation Workflow

The following diagram illustrates the general workflow for labeling a protein with **Biotin-PEG4-acid**.





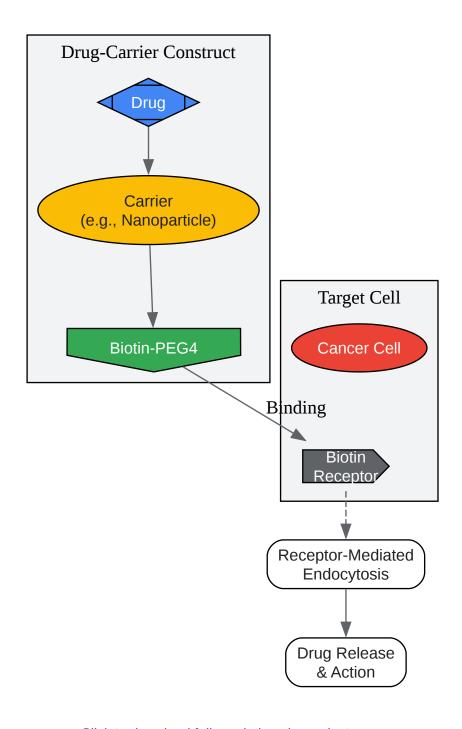
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Caption: Workflow for protein biotinylation using **Biotin-PEG4-acid**.

Principle of Biotin-Targeted Drug Delivery

Biotin-PEG4-acid is instrumental in developing targeted drug delivery systems. The biotin moiety serves as a targeting ligand for cells that overexpress biotin receptors, such as many types of cancer cells.[10][11]





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Caption: Biotin-mediated targeted drug delivery mechanism.

This guide provides foundational information for the effective use of **Biotin-PEG4-acid**. Researchers are encouraged to optimize these protocols for their specific applications to achieve the best results.



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